molecular formula C24H22O3 B404488 7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene CAS No. 220542-88-1

7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene

Cat. No.: B404488
CAS No.: 220542-88-1
M. Wt: 358.4g/mol
InChI Key: XDSBECIFXWWDPR-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran-4-yl)phenyl methyl ether is a complex organic compound with a unique structure that combines elements of furan, cycloheptane, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran-4-yl)phenyl methyl ether involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. These intermediates are then subjected to cyclization reactions to form the cycloheptane ring. The final step involves the etherification of the phenyl group with the methyl ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cycloheptane ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-b

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7-Methylcoumarin: Shares structural similarities with the benzofuran ring.

    Extended Flavonoids: Contains similar furan and benzofuran structures.

    Imidazole Derivatives: Exhibits similar biological activities

Uniqueness

What sets 2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran-4-yl)phenyl methyl ether apart is its unique combination of structural elements, which may confer distinct chemical and biological properties.

Properties

CAS No.

220542-88-1

Molecular Formula

C24H22O3

Molecular Weight

358.4g/mol

IUPAC Name

7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene

InChI

InChI=1S/C24H22O3/c1-15-14-18-23(26-15)22-16-8-4-6-10-19(16)27-21(22)12-13-24(18,2)17-9-5-7-11-20(17)25-3/h4-11,14H,12-13H2,1-3H3

InChI Key

XDSBECIFXWWDPR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=CC=CC=C53

Canonical SMILES

CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=CC=CC=C53

Origin of Product

United States

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